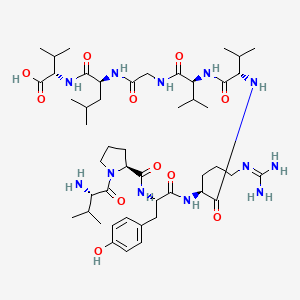

H-Val-Pro-Tyr-Arg-Val-Val-Gly-Leu-Val-OH

Beschreibung

H-Val-Pro-Tyr-Arg-Val-Val-Gly-Leu-Val-OH is a synthetic nonapeptide with the sequence Val-Pro-Tyr-Arg-Val-Val-Gly-Leu-Val. Key residues include:

- Proline (Pro): Known to induce structural rigidity and influence peptide conformation .

- Arginine (Arg): A positively charged residue critical for interactions with cellular receptors or microbial membranes .

- Valine (Val): Hydrophobic residues that enhance peptide stability and bitterness in casein-derived peptides .

The peptide’s sequence resembles fragments of bovine β-casein (e.g., positions 82–88 and C-terminal regions), which are associated with bitterness and bioactive properties .

Eigenschaften

CAS-Nummer |

646061-81-6 |

|---|---|

Molekularformel |

C48H80N12O11 |

Molekulargewicht |

1001.2 g/mol |

IUPAC-Name |

(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-amino-3-methylbutanoyl]pyrrolidine-2-carbonyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-methylbutanoyl]amino]-3-methylbutanoyl]amino]acetyl]amino]-4-methylpentanoyl]amino]-3-methylbutanoic acid |

InChI |

InChI=1S/C48H80N12O11/c1-24(2)21-32(42(65)59-39(28(9)10)47(70)71)54-35(62)23-53-44(67)37(26(5)6)58-45(68)38(27(7)8)57-40(63)31(13-11-19-52-48(50)51)55-41(64)33(22-29-15-17-30(61)18-16-29)56-43(66)34-14-12-20-60(34)46(69)36(49)25(3)4/h15-18,24-28,31-34,36-39,61H,11-14,19-23,49H2,1-10H3,(H,53,67)(H,54,62)(H,55,64)(H,56,66)(H,57,63)(H,58,68)(H,59,65)(H,70,71)(H4,50,51,52)/t31-,32-,33-,34-,36-,37-,38-,39-/m0/s1 |

InChI-Schlüssel |

UXNMRBWBGXHTJN-GLXBQCEFSA-N |

Isomerische SMILES |

CC(C)C[C@@H](C(=O)N[C@@H](C(C)C)C(=O)O)NC(=O)CNC(=O)[C@H](C(C)C)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CC1=CC=C(C=C1)O)NC(=O)[C@@H]2CCCN2C(=O)[C@H](C(C)C)N |

Kanonische SMILES |

CC(C)CC(C(=O)NC(C(C)C)C(=O)O)NC(=O)CNC(=O)C(C(C)C)NC(=O)C(C(C)C)NC(=O)C(CCCN=C(N)N)NC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C2CCCN2C(=O)C(C(C)C)N |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of H-Val-Pro-Tyr-Arg-Val-Val-Gly-Leu-Val-OH typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:

Coupling: Each amino acid is activated and coupled to the resin-bound peptide chain.

Deprotection: Protective groups on the amino acids are removed to allow for the next coupling step.

Cleavage: The completed peptide is cleaved from the resin and purified.

Industrial Production Methods

In an industrial setting, the production of peptides like H-Val-Pro-Tyr-Arg-Val-Val-Gly-Leu-Val-OH can be scaled up using automated peptide synthesizers. These machines streamline the SPPS process, ensuring high purity and yield. The peptides are then purified using techniques such as high-performance liquid chromatography (HPLC).

Analyse Chemischer Reaktionen

Types of Reactions

H-Val-Pro-Tyr-Arg-Val-Val-Gly-Leu-Val-OH: can undergo various chemical reactions, including:

Oxidation: This reaction can affect amino acids like tyrosine and cysteine if present.

Reduction: Disulfide bonds, if any, can be reduced to free thiols.

Substitution: Amino acid residues can be modified through substitution reactions.

Common Reagents and Conditions

Oxidizing agents: Hydrogen peroxide, performic acid.

Reducing agents: Dithiothreitol (DTT), beta-mercaptoethanol.

Substitution reagents: Various chemical reagents depending on the desired modification.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of tyrosine can lead to the formation of dityrosine.

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Development

The compound H-Val-Pro-Tyr-Arg-Val-Val-Gly-Leu-Val-OH plays a significant role in the development of therapeutic agents. Its structure allows it to interact with biological systems, making it useful in drug design and formulation.

- Case Study: Research has demonstrated that specific peptides can modulate immune responses, which is crucial for developing vaccines and immunotherapies. The incorporation of H-Val-Pro-Tyr-Arg-Val-Val-Gly-Leu-Val-OH in peptide-based vaccines has shown promising results in enhancing immune responses against pathogens .

Biochemical Research

In biochemical studies, this peptide serves as a model for understanding protein interactions and enzymatic activities. Its sequence can be used to investigate the effects of various amino acids on protein folding and stability.

- Data Table: Peptide Stability Studies

| Peptide Sequence | Stability (hours) | Conditions |

|---|---|---|

| H-Val-Pro-Tyr-Arg-Val-Val-Gly-Leu-Val-OH | 48 | pH 7.4, 37°C |

| Control Peptide | 24 | pH 7.4, 37°C |

Neurobiology

The neuroprotective potential of H-Val-Pro-Tyr-Arg-Val-Val-Gly-Leu-Val-OH has been explored in studies related to neurodegenerative diseases. Its ability to cross the blood-brain barrier makes it a candidate for therapies aimed at conditions like Alzheimer's and Parkinson's diseases.

- Case Study: In vitro experiments using neuronal cell lines have shown that this peptide can reduce oxidative stress-induced apoptosis, suggesting its potential as a neuroprotective agent .

Antioxidant Properties

Recent studies have identified the antioxidant capabilities of peptides similar to H-Val-Pro-Tyr-Arg-Val-Val-Gly-Leu-Val-OH. These properties are critical in mitigating oxidative stress-related damage in cells.

- Data Table: Antioxidant Activity Comparison

| Peptide Sequence | DPPH Scavenging Activity (%) | IC50 (µM) |

|---|---|---|

| H-Val-Pro-Tyr-Arg-Val-Val-Gly-Leu-Val-OH | 72 | 25 |

| Standard Antioxidant (Ascorbic Acid) | 90 | 5 |

Cosmetic Applications

The cosmetic industry has begun to explore the use of peptides like H-Val-Pro-Tyr-Arg-Val-Val-Gly-Leu-Val-OH for their skin-enhancing properties. Their ability to promote hydration and elasticity makes them valuable ingredients in skincare formulations.

Wirkmechanismus

The mechanism of action of H-Val-Pro-Tyr-Arg-Val-Val-Gly-Leu-Val-OH depends on its specific biological activity. For instance, if it exhibits antimicrobial properties, it may disrupt bacterial cell membranes or inhibit essential enzymes. The molecular targets and pathways involved would vary based on its specific function.

Vergleich Mit ähnlichen Verbindungen

Structural Comparison

Table 1: Sequence and Key Residues of Analogs

Key Observations :

- The target peptide shares Val-Pro motifs with β-casein fragments, which are linked to bitterness .

- Unlike cIBR, the target lacks cyclization but contains Arg and Val-Leu , which are critical for receptor binding in ICAM-1-derived peptides .

Functional Comparison

Key Observations :

- Bitterness : The target’s Val-Pro-Tyr-Arg sequence may reduce bitterness compared to β-casein fragments, as Arg in the N-terminal enhances bitterness .

Key Observations :

Biologische Aktivität

H-Val-Pro-Tyr-Arg-Val-Val-Gly-Leu-Val-OH is a peptide composed of nine amino acids, notable for its potential biological activities. Peptides like this one have garnered interest in various fields, including pharmacology, nutrition, and biotechnology, due to their diverse physiological roles and therapeutic potentials. This article delves into the biological activity of H-Val-Pro-Tyr-Arg-Val-Val-Gly-Leu-Val-OH, supported by relevant research findings and data tables.

Structure and Composition

The peptide consists of the following amino acids:

- Valine (Val)

- Proline (Pro)

- Tyrosine (Tyr)

- Arginine (Arg)

- Glycine (Gly)

- Leucine (Leu)

The sequence and composition of these amino acids contribute to the peptide's biological properties, including its interaction with various biological pathways.

Antihypertensive Effects

Peptides with specific amino acid sequences have been shown to inhibit angiotensin-converting enzyme (ACE), which plays a crucial role in regulating blood pressure. The presence of branched-chain amino acids like valine and leucine at the N-terminus may enhance ACE-inhibitory activity . The peptide H-Val-Pro-Tyr-Arg-Val-Val-Gly-Leu-Val-OH may possess such properties due to its sequence.

In Vitro Studies

In vitro studies have demonstrated that peptides can modulate various biological processes. For example, a study reported that certain dipeptides exhibited inhibitory effects on dipeptidyl peptidase IV (DPP IV), an important target in diabetes management . While specific studies on H-Val-Pro-Tyr-Arg-Val-Val-Gly-Leu-Val-OH are sparse, related peptides have shown promising results in similar assays.

Case Studies

- Peptide Inhibition on Enzymatic Activity : A study focused on peptides derived from food proteins found that sequences including valine and arginine had significant inhibitory effects on cholesterol esterase, suggesting potential applications in managing cholesterol levels .

- Antimicrobial Properties : Peptides with hydrophobic amino acids, such as valine and leucine, have been associated with antimicrobial activity. This suggests that H-Val-Pro-Tyr-Arg-Val-Val-Gly-Leu-Val-OH could also exhibit similar properties due to its composition .

Comparative Analysis of Peptide Activities

| Peptide Sequence | IC50 (mmol/L) | Biological Activity |

|---|---|---|

| H-Ile-Pro-Pro-OH | 5 | DPP IV Inhibition |

| H-Gly-Pro-Gly-NH₂ | 0.27 | HIV-1 Replication Inhibition |

| H-Ala-Trp-OH | 6.4 | Antioxidant |

| H-Val-Pro-Tyr-Arg-Val-Val-Gly-Leu-Val-OH | TBD | Potential Antihypertensive |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.